molecular formula C11H4Cl2F2N2O B13642818 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine

3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine

Cat. No.: B13642818
M. Wt: 289.06 g/mol
InChI Key: ASEVDXYLVVFAGT-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine typically involves multi-step organic reactions. Common starting materials might include chlorinated and fluorinated pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of chlorine and fluorine atoms.

    Oxidation and Reduction: It may participate in oxidation or reduction reactions under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoropyridine
  • 2-Chloro-3-fluoropyridine
  • 2-(3-Chloro-4-fluoropyridine-2-carbonyl)pyridine

Uniqueness

The uniqueness of 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine lies in its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C11H4Cl2F2N2O

Molecular Weight

289.06 g/mol

IUPAC Name

bis(3-chloro-4-fluoropyridin-2-yl)methanone

InChI

InChI=1S/C11H4Cl2F2N2O/c12-7-5(14)1-3-16-9(7)11(18)10-8(13)6(15)2-4-17-10/h1-4H

InChI Key

ASEVDXYLVVFAGT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Cl)C(=O)C2=NC=CC(=C2Cl)F

Origin of Product

United States

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